molecular formula C9H10N2O2 B7940361 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Cat. No.: B7940361
M. Wt: 178.19 g/mol
InChI Key: QNLPDVBAXSVDCW-UHFFFAOYSA-N
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Description

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a 2-methyl-cyclopropyl group at the second position and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid typically involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction proceeds through the formation of an α-bromomethyl ketone intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity reagents to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-cyclopropyl)-pyrimidine-5-carboxylic acid
  • 2-(2-Propyl-cyclopropyl)-pyrimidine-5-carboxylic acid
  • 2-(2-Butyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Uniqueness

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methyl-cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities with specific desired properties.

Properties

IUPAC Name

2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-2-7(5)8-10-3-6(4-11-8)9(12)13/h3-5,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLPDVBAXSVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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